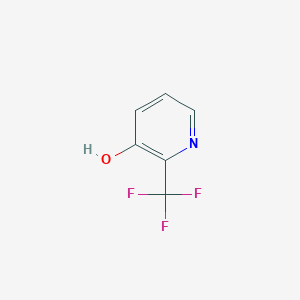

2-(Trifluoromethyl)pyridin-3-ol

描述

Significance of Trifluoromethyl Substituted Heterocycles in Contemporary Chemical Sciences

The introduction of trifluoromethyl (CF3) groups into heterocyclic compounds has become a cornerstone of modern chemical research, primarily due to the unique and often beneficial alterations in the parent molecule's physicochemical properties. The high electronegativity of fluorine atoms imparts a strong inductive effect, influencing the electron density of the heterocyclic ring and affecting properties such as pKa, dipole moment, and susceptibility to metabolic degradation. nih.govjst.go.jp

The trifluoromethyl group is known to enhance the lipophilicity of molecules, a critical factor in the bioavailability and membrane permeability of drug candidates. innospk.com Furthermore, the C-F bond is exceptionally strong, rendering the CF3 group resistant to metabolic oxidation, which can significantly improve the in vivo stability and half-life of bioactive compounds. nih.gov These attributes have made trifluoromethylated heterocycles highly sought-after motifs in the design of novel pharmaceuticals and agrochemicals.

Historical and Current Perspectives on Pyridine (B92270) Derivatives in Biological and Agrochemical Applications

The pyridine ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. agropages.com Historically, the functionalization of the pyridine core has led to the discovery of numerous blockbuster drugs and essential crop protection agents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a handle for modulating the solubility and binding characteristics of the molecule.

In recent decades, the focus has shifted towards the development of pyridine derivatives with enhanced efficacy and improved safety profiles. This has led to the widespread adoption of fluorination strategies in pyridine chemistry. nih.govjst.go.jp Several commercialized agrochemicals, including herbicides, fungicides, and insecticides, feature a trifluoromethylpyridine core, demonstrating the profound impact of this structural motif on biological activity. nih.govjst.go.jpagropages.com Similarly, in medicinal chemistry, numerous drug candidates containing the trifluoromethylpyridine scaffold are undergoing clinical trials for a range of therapeutic indications. nih.gov

Overview of 2-(Trifluoromethyl)pyridin-3-ol within Advanced Fluorinated Nitrogen Heterocycle Research

This compound (CAS Number: 1063697-17-5) is a specific example of a fluorinated nitrogen heterocycle that is of growing interest to the research community. Its structure, which combines the influential trifluoromethyl group with a reactive hydroxyl functionality on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules. innospk.com

The presence of the hydroxyl group offers a site for further chemical modification, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships. The trifluoromethyl group, positioned ortho to the hydroxyl group, can influence the acidity of the hydroxyl proton and the reactivity of the pyridine ring. This interplay of functional groups makes this compound a valuable intermediate in the discovery of novel bioactive compounds. innospk.com While detailed, peer-reviewed studies specifically focused on the synthesis and biological evaluation of this compound are not abundant in the public domain, its availability from chemical suppliers and its inclusion in patent literature suggest its utility in proprietary research programs within the pharmaceutical and agrochemical industries.

The compound exists in tautomeric equilibrium with its keto form, 2-(Trifluoromethyl)pyridin-3(2H)-one. The position of this equilibrium can be influenced by the solvent and the electronic nature of other substituents on the pyridine ring. nih.govwuxibiology.com This tautomerism is a crucial consideration in its reactivity and its potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1063697-17-5 |

| Molecular Formula | C6H4F3NO |

| Molecular Weight | 163.10 g/mol |

Note: The data in this table is compiled from publicly available supplier information and may not represent experimentally verified values from peer-reviewed literature.

Detailed Research Findings

While specific research articles detailing the synthesis and application of this compound are limited, the broader context of trifluoromethylpyridine chemistry provides insights into its potential. General synthetic strategies for trifluoromethylpyridines include:

Chlorine/Fluorine Exchange: This common industrial method involves the reaction of a trichloromethylpyridine precursor with a fluorine source. nih.govjst.go.jp

Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors already containing a trifluoromethyl group is another widely used approach. nih.gov

Direct Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is an area of active research, offering more convergent synthetic routes. nih.gov

The reactivity of the hydroxyl group in this compound allows for a variety of functionalization reactions, such as etherification and esterification, enabling the creation of libraries of derivatives for biological screening. The pyridine nitrogen can be protonated or alkylated, and the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents. The reactivity of related pyridin-3-ols suggests that reactions can occur at either the nitrogen or the oxygen atom, depending on the specific reagents and conditions employed. osi.lvresearchgate.net

In the context of medicinal and agrochemical research, the 2-(trifluoromethyl)pyridine (B1195222) scaffold has been incorporated into a wide range of bioactive molecules. For example, derivatives of 2-(trifluoromethyl)pyridine have been investigated as potential insecticides and for other crop protection applications. researchgate.net The trifluoromethyl group often plays a crucial role in enhancing the potency and metabolic stability of these compounds.

Direct Synthetic Routes to this compound

This compound is an established chemical entity, utilized as a precursor in more complex molecular constructions. While specific multi-step syntheses published in peer-reviewed literature detailing its formation from basic starting materials are not extensively elaborated, its availability points to established, albeit proprietary, manufacturing processes. The compound serves as a key starting material for further chemical exploration, particularly in the study of cycloaddition reactions. researchgate.net The general strategies for forming such molecules, as detailed in the following sections, rely on either building the pyridine ring with the trifluoromethyl group already incorporated or by adding the trifluoromethyl group to a pre-existing pyridine scaffold.

Construction of Trifluoromethylated Pyridine Rings from Precursors

The synthesis of the 2-(trifluoromethyl)pyridine core can be broadly categorized into two strategic approaches: constructing the ring from acyclic precursors that already contain a trifluoromethyl group, or introducing the trifluoromethyl moiety onto a pre-formed, non-fluorinated pyridine ring.

Cyclo-condensation Reactions utilizing Trifluoromethyl Building Blocks

Cyclo-condensation reactions represent a powerful and widely used method for assembling the pyridine ring. This "bottom-up" approach involves the reaction of smaller, acyclic molecules, at least one of which contains a trifluoromethyl group. These fluorinated starting materials are often referred to as "building blocks."

Several key trifluoromethyl-containing building blocks are commonly employed in the synthesis of trifluoromethylpyridine derivatives. These include compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov These molecules contain the trifluoromethyl group attached to a reactive carbonyl system, making them ideal partners in condensation reactions that form the heterocyclic ring.

One notable example of a cyclo-condensation strategy is the Kröhnke pyridine synthesis . This multicomponent reaction utilizes an α-pyridinium methyl ketone salt, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide, which reacts with an α,β-unsaturated carbonyl compound (a chalcone) in the presence of ammonium (B1175870) acetate as the nitrogen source. researchgate.net The reaction proceeds through a cascade of Michael addition, cyclization, and dehydration steps to yield a highly substituted 2-(trifluoromethyl)pyridine. researchgate.net

The general mechanism for the Kröhnke synthesis is outlined below:

Formation of a Michael adduct between the enolate of the α-pyridinium methyl ketone and the α,β-unsaturated carbonyl compound.

Reaction with ammonia (from ammonium acetate) and subsequent dehydration to form an imine.

Intramolecular cyclization and elimination of the pyridine leaving group.

Aromatization via loss of water to furnish the final pyridine product.

Another significant method is the Bohlmann–Rahtz heteroannulation reaction . This approach allows for the synthesis of polysubstituted trifluoromethyl pyridine derivatives from trifluoromethyl ynones and β-enamino esters or ketones. This reaction provides an efficient route to the pyridine core with high efficiency.

| Reaction Name | Trifluoromethyl Building Block | Other Key Reactants | General Product |

|---|---|---|---|

| General Condensation | Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aldehydes, Enamines | Trifluoromethyl-substituted Pyridones/Pyridines |

| Kröhnke Pyridine Synthesis | 1-(3,3,3-Trifluoro-2-oxopropyl)pyridin-1-ium salt | α,β-Unsaturated carbonyls, Ammonium acetate | Polysubstituted 2-(Trifluoromethyl)pyridines |

| Bohlmann–Rahtz Heteroannulation | Trifluoromethyl-α,β-ynones | β-Enamino esters or ketones | Polysubstituted Trifluoromethylpyridines |

Approaches from Non-fluorinated Pyridine Starting Materials

An alternative to building the ring from scratch is to introduce the trifluoromethyl group onto a pre-existing pyridine nucleus. This "late-stage functionalization" approach is valuable for diversifying pyridine derivatives.

A historically significant industrial method involves the chlorination and subsequent fluorine exchange of picolines (methylpyridines). nih.gov In this process, the methyl group of a picoline is exhaustively chlorinated to a trichloromethyl (-CCl₃) group. This intermediate then undergoes a halogen exchange (halex) reaction, typically using hydrogen fluoride (B91410) (HF) or another fluoride source, to replace the chlorine atoms with fluorine, yielding the trifluoromethyl (-CF₃) group. nih.gov Further chlorination of the pyridine ring can also be performed to produce polychlorinated trifluoromethylpyridines. nih.gov

More contemporary methods focus on the direct C-H trifluoromethylation of the pyridine ring. These reactions offer a more efficient route by avoiding the multi-step process of the halex method. Significant progress has been made in developing regioselective trifluoromethylation protocols. For instance, methods for the direct trifluoromethylation of pyridones using light-mediated radical reactions have been developed, circumventing the need for harsh conditions or expensive photocatalysts. acs.org

Furthermore, strategies have been devised for the regioselective C-H trifluoromethylation of pyridine itself. One approach involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This activation facilitates a nucleophilic trifluoromethylation reaction, yielding trifluoromethylpyridines with good yield and regioselectivity. researchgate.netnih.gov Another advanced method achieves 3-position-selective trifluoromethylation through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.org This strategy is particularly relevant for accessing pyridines with substitution patterns analogous to the target compound.

Derivatization Strategies for this compound

Once synthesized, this compound can be used as a substrate for further chemical transformations. A key derivatization strategy involves its conversion into a highly reactive intermediate known as an oxidopyridinium betaine (B1666868).

Oxidopyridinium Betaine Generation from 2-(Trifluoromethyl)pyridin-3-ols

Oxidopyridinium betaines are versatile zwitterionic intermediates used in cycloaddition reactions to construct complex, three-dimensional N-heterobicyclic frameworks. The generation of these betaines from this compound is a critical dearomatizing transformation that unlocks novel chemical reactivity. researchgate.net The presence of the trifluoromethyl group on the oxidopyridinium betaine has been shown to influence the selectivity of subsequent cycloaddition reactions. researchgate.net

N-Alkylation and Subsequent Deprotonation Protocols

The standard protocol for generating an oxidopyridinium betaine from a pyridin-3-ol involves a two-step sequence: N-alkylation followed by deprotonation.

In the case of this compound, the first step is N-alkylation . This is typically achieved by reacting the pyridinol with a potent alkylating agent. A common and effective reagent for this purpose is methyl trifluoromethanesulfonate (MeOTf), which methylates the pyridine nitrogen atom. researchgate.net This reaction produces a 3-hydroxy-1-methyl-2-(trifluoromethyl)pyridinium salt intermediate.

The second step is deprotonation . The resulting pyridinium (B92312) salt is not isolated but is treated in situ with a base. A common choice is an organic amine base, such as triethylamine (B128534) (Et₃N). researchgate.net The base removes the acidic proton from the hydroxyl group at the 3-position, leading to the formation of the neutral, zwitterionic oxidopyridinium betaine. researchgate.net This highly reactive intermediate can then be trapped in cycloaddition reactions with various dipolarophiles. researchgate.net

| Step | Process | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Alkylation (N-Methylation) | Methyl trifluoromethanesulfonate (MeOTf) | 3-Hydroxy-1-methyl-2-(trifluoromethyl)pyridinium triflate |

| 2 | Deprotonation | Triethylamine (Et₃N) | 1-Methyl-2-(trifluoromethyl)pyridin-1-ium-3-olate (Betaine) |

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)5-4(11)2-1-3-10-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBFIRPGPOFDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597173 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1063697-17-5 | |

| Record name | 2-(Trifluoromethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the analysis of 2-(Trifluoromethyl)pyridin-3-ol, offering a molecular fingerprint through the excitation of molecular vibrations.

Fourier-transform Infrared (FT-IR) spectroscopy is pivotal for identifying the functional groups within this compound. The analysis of its FT-IR spectrum reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule's covalent bonds.

The most prominent feature is a broad absorption band in the 3400-3200 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to intermolecular hydrogen bonding. The aromatic C-H stretching vibrations of the pyridine (B92270) ring typically appear around 3100-3000 cm⁻¹.

The trifluoromethyl (CF₃) group presents strong, characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are among the most intense in the spectrum, typically found in the 1350-1100 cm⁻¹ region. researchgate.net Vibrational analysis of the closely related 2-methoxy-3-(trifluoromethyl)pyridine (B55313) supports the assignment of these strong bands in this region. jocpr.comjocpr.com

Vibrations corresponding to the pyridine ring itself, such as C=C and C=N stretching, are observed in the 1600-1400 cm⁻¹ fingerprint region. chemicalbook.com The C-O stretching vibration of the phenol-like hydroxyl group is also expected in the 1260-1180 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3400–3200 | Broad, Strong | O-H Stretching |

| 3100–3000 | Medium | Aromatic C-H Stretching |

| 1610–1580 | Medium | C=C Ring Stretching |

| 1580–1550 | Medium | C=N Ring Stretching |

| 1470–1430 | Medium | C-H In-plane Bending |

| 1350–1100 | Very Strong | C-F Asymmetric & Symmetric Stretching |

| 1260–1180 | Strong | C-O Stretching |

| 850–750 | Strong | C-H Out-of-plane Bending |

Complementing FT-IR, Fourier-transform Raman (FT-Raman) spectroscopy provides further structural details. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.

In the FT-Raman spectrum of this compound, the pyridine ring vibrations are particularly prominent. The symmetric "ring breathing" vibration, typically a strong and sharp band, is expected around 1000-1050 cm⁻¹. The aromatic C=C stretching bands are also clearly visible. nih.gov In contrast to its strong absorption in the IR spectrum, the O-H stretching vibration is typically weak in the Raman spectrum.

The C-F stretching vibrations of the trifluoromethyl group are also observable in the Raman spectrum, though generally less intense than in the FT-IR spectrum. jocpr.comjocpr.com The C-H stretching modes of the pyridine ring are also present, usually in the 3100-3000 cm⁻¹ range.

Table 2: Predicted FT-Raman Vibrational Assignments for this compound

| Frequency Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100–3000 | Medium-Strong | Aromatic C-H Stretching |

| 1610–1580 | Strong | C=C Ring Stretching |

| 1350–1100 | Medium | C-F Asymmetric & Symmetric Stretching |

| 1050–1000 | Very Strong | Pyridine Ring Breathing (Symmetric) |

| 850–750 | Medium | C-H Out-of-plane Bending |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions within a molecule. For substituted pyridinols like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* transitions. The pyridine ring itself, along with the hydroxyl and trifluoromethyl substituents, influences the energy of these transitions.

While specific experimental spectra for this compound are not widely published, the electronic absorption of related substituted pyridines has been studied. Generally, the π → π* transitions in the pyridine ring occur at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, appear at longer wavelengths (lower energy) and are typically less intense. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine.

A related compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine, demonstrates strong ultraviolet absorption, a characteristic that is leveraged in its use as a matrix in mass spectrometry. innospk.com This suggests that the trifluoromethyl-substituted pyridinol core possesses significant UV-absorbing properties.

Table 1: General UV-Vis Absorption Characteristics of Substituted Pyridines

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 200-300 | High-intensity absorption due to electronic transitions within the aromatic π-system. |

| n → π | >300 | Lower-intensity absorption involving non-bonding electrons on the nitrogen atom. |

Note: Specific λmax values for this compound require experimental determination.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, which is a crystalline powder, X-ray diffraction analysis would elucidate the solid-state structure and confirm the dominant tautomeric form in the crystal lattice. innospk.com

Although a specific crystal structure for this compound is not publicly available, the general methodology for such an analysis is well-established. A suitable single crystal of the compound would be irradiated with X-rays, and the resulting diffraction pattern would be collected and analyzed. The electron density map derived from the diffraction data allows for the determination of the atomic positions.

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. It is also widely used for the real-time monitoring of chemical reactions and for the identification of products and intermediates.

In the context of this compound, mass spectrometry can confirm its molecular weight of 163.10 g/mol . ossila.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental formula, C₆H₄F₃NO.

Table 2: Predicted Collision Cross Section (CCS) for Adducts of 3-(trifluoromethyl)pyridin-2-ol

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.03178 | 125.4 |

| [M+Na]⁺ | 186.01372 | 135.6 |

| [M-H]⁻ | 162.01722 | 123.1 |

| [M+NH₄]⁺ | 181.05832 | 144.3 |

| [M+K]⁺ | 201.98766 | 132.3 |

| [M+H-H₂O]⁺ | 146.02176 | 117.6 |

Data obtained from computational predictions.

Furthermore, mass spectrometry is an invaluable tool for monitoring the synthesis of this compound. By sampling the reaction mixture over time, the consumption of reactants and the formation of the product can be tracked by observing their respective molecular ion peaks. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular and electronic structures. These methods have been applied to various trifluoromethyl-substituted pyridine (B92270) derivatives to elucidate their properties. researchgate.net

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. acs.org It is particularly effective for calculating the optimized geometry and vibrational frequencies of molecules like 2-(Trifluoromethyl)pyridin-3-ol. DFT studies, often using functionals like B3LYP, provide a good balance between accuracy and computational cost for determining ground-state properties. acs.org For instance, in studies of related trifluoromethyl-substituted compounds, DFT calculations have been successfully used to determine structural parameters and vibrational frequencies. researchgate.net

The investigation of excited states is also crucial for understanding a molecule's photochemical behavior. While DFT is primarily a ground-state theory, its extensions can be used to probe excited states. These calculations are essential for a comprehensive understanding of the molecule's electronic behavior and its potential applications in areas like materials science.

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states and to predict electronic absorption spectra. cecam.orgnih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. researchgate.net

TD-DFT has been shown to provide reasonably accurate predictions of electronic spectra for a wide range of organic molecules, although the accuracy can depend on the choice of functional. nih.govcore.ac.uk For molecules containing the trifluoromethyl pyridine ring, TD-DFT calculations can help assign the electronic transitions observed in experimental spectra, providing insight into the nature of the excited states. researchgate.net The accuracy of TD-DFT predictions can be influenced by the chosen basis set and the functional, with methods like CAM-B3LYP sometimes offering improved results for charge-transfer excitations. researchgate.net

Analysis of Molecular Reactivity and Intermolecular Interactions

Computational methods are also invaluable for analyzing how a molecule will interact with other chemical species and with itself.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical in determining how a molecule will react. numberanalytics.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. numberanalytics.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. numberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| Gap | 5.7 |

Note: The values in this table are illustrative and would need to be calculated using appropriate quantum chemistry software.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de The MEP surface displays the electrostatic potential, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and regions near the electron-withdrawing trifluoromethyl group would likely exhibit positive potential.

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization and Hydrogen Bonding

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. wikipedia.org NBO analysis is particularly useful for studying charge delocalization and intermolecular interactions like hydrogen bonding. uni-muenchen.deaimspress.com

By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the extent of electron delocalization. aimspress.com This is expressed as the second-order perturbation energy, E(2). In this compound, NBO analysis could reveal hyperconjugative interactions involving the trifluoromethyl group and the pyridine ring, as well as the nature of the intramolecular and potential intermolecular hydrogen bonds involving the hydroxyl group. These interactions play a significant role in stabilizing the molecule and influencing its reactivity.

Mechanistic Studies and Reaction Pathway Elucidation

Quantum chemical methods are indispensable for mapping out the intricate details of chemical reactions, including the identification of transient intermediates and transition states that are often elusive experimentally. mdpi.commontclair.edu

For reactions involving pyridinols, computational models can elucidate the energetics of various pathways. For instance, in enzymatic reactions, quantum mechanical cluster approaches can be used to model the active site and calculate the energy profile of the catalytic cycle. rsc.org A study on dihydropyrimidinase, an enzyme that catalyzes a reversible ring-opening reaction, showed that a hydroxide (B78521) ion's nucleophilic attack is followed by a concerted proton transfer, and mutations (like Tyr172Phe) were computationally shown to increase the activation barrier significantly. rsc.org While a specific energy profile for this compound is not documented in the provided results, the principles from related systems are applicable. The intramolecular tautomerism in 2-pyridone/2-hydroxypyridine systems involves a significant energy barrier due to the profound changes in bond angles required for the H-atom transfer. chemrxiv.org Similarly, the tautomerization of 2-pyridinethione to 2-pyridinethiol involves a high-energy intramolecular transition state, approximately 25 to 30 kcal/mol higher than either tautomer, suggesting the reaction likely proceeds via a lower-energy pathway involving dimers. nih.gov

Table 1: Calculated Activation Enthalpies for a [3+2] Cycloaddition Reaction in Various Solvents nih.gov

| Solvent | Activation Enthalpy (kJ mol⁻¹) for TS1-en | Activation Enthalpy (kJ mol⁻¹) for TS2-en |

| Gas Phase | 80.52 | 74.45 |

| Toluene | 90.12 | 84.05 |

| Benzene (B151609) | 87.50 | 81.43 |

| THF | 94.29 | 88.03 |

| Dichloromethane | 94.82 | 87.92 |

This interactive table presents calculated activation enthalpies for the [3+2] cycloaddition reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, illustrating the influence of solvent polarity on reaction energetics. nih.gov

[3+2] Cycloaddition reactions are fundamental for constructing five-membered heterocyclic rings, and computational chemistry is a key tool for predicting their outcomes. nih.govnih.gov The regioselectivity and stereoselectivity of these reactions can be rationalized and predicted using Molecular Electron Density Theory (MEDT) and by analyzing the activation energies of different possible pathways. nih.govnih.gov

For example, the [3+2] cycloaddition of nitrones with alkynes has been studied computationally, revealing that the reaction proceeds through stereo- and regioisomeric pathways. nih.govnih.gov The calculated activation energies and reaction enthalpies for the formation of different cycloadducts allow for the prediction of the major product. nih.gov The pathway with the lowest activation energy is kinetically favored, while the most negative reaction enthalpy indicates the thermodynamically most stable product. nih.gov In the reaction between N-methyl-C-4-methylphenyl-nitrone and 2-propynamide, calculations showed that one regioisomeric pathway was exclusively favored due to a lower activation barrier, which aligned with experimental findings. nih.gov

The trifluoromethyl group, being strongly electron-withdrawing, can significantly influence the electronic structure and reactivity of the pyridine ring. nih.gov In cycloaddition reactions involving trifluoromethylated compounds, such as the reaction of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives, DFT calculations of transition state energies have been shown to be consistent with the experimentally observed reactivity. nih.gov Similarly, silver-catalyzed [3+2] cycloaddition of arenediazonium salts with 2,2,2-trifluorodiazoethane yields 2-aryl-5-trifluoromethyltetrazoles with high regioselectivity. rsc.org While direct studies on this compound are lacking, these examples demonstrate the power of computational methods to predict the selectivity in cycloadditions of trifluoromethyl-containing heterocycles. nih.govrsc.orgrsc.org

Hydroxypyridines, including this compound, can exist in a dynamic equilibrium with their corresponding pyridone tautomers. chemrxiv.org The position of this equilibrium is influenced by the substituent, solvent, and temperature. researchgate.net Computational methods, including ab initio and DFT calculations, have been extensively used to predict the relative stabilities of these tautomers. chemrxiv.orgnih.govrsc.org

For the parent 2-hydroxypyridine/2-pyridone system, high-level calculations (QCISD(T) with large basis sets) predict an energy difference that aligns well with experimental gas-phase data. chemrxiv.orgrsc.org DFT studies on pyridinethiones have shown that the thione form is generally the dominant tautomer for the monomers. nih.gov The choice of computational functional and the inclusion of solvent effects are critical for accurate predictions. chemrxiv.orgnih.gov For instance, in the gas phase, 2-pyridinethiol is more stable than 2-pyridinethione, but solvent-field calculations show that the equilibrium shifts to favor the thione form in solution due to its larger dipole moment. nih.gov The trifluoromethyl group on the pyridine ring is expected to influence the tautomeric equilibrium through its strong electron-withdrawing nature. nih.gov

Table 2: Calculated Relative Energies (kcal/mol) for 2-Pyridinethiol (2SH) and 2-Pyridinethione (2S) Tautomers nih.gov

| Method/Environment | Relative Energy (2S vs. 2SH) | Favored Tautomer |

| CCSD(T)/cc-pVTZ (Gas Phase) | +2.61 | 2SH |

| IPCM-MP2/6-311+G(3df,2p) (Cyclohexane) | -1.96 | 2S |

This interactive table shows the calculated relative stability of 2-pyridinethiol and 2-pyridinethione tautomers in the gas phase and in a solvent field, highlighting the significant impact of the environment on the tautomeric equilibrium. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Assessment

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. ias.ac.innih.gov Computational quantum chemistry, particularly DFT, serves as a powerful tool for predicting the NLO properties of molecules and guiding the design of new NLO materials. ias.ac.injournaleras.com The key parameters indicating NLO activity are the first hyperpolarizability (β) and the second hyperpolarizability (γ). researchgate.net

Theoretical studies on pyridine derivatives have demonstrated their potential as NLO materials. ias.ac.injournaleras.com The presence of donor-acceptor groups and a π-conjugated system can enhance NLO properties. ias.ac.in For instance, the calculated first hyperpolarizability (β) for 5-(trifluoromethyl)pyridine-2-thiol (B7722606) was found to be significantly larger than that of the reference material urea, indicating its promise as an NLO material. journaleras.com The calculations were performed using DFT with hybrid functionals like B3LYP and HSEH1PBE. journaleras.comjournaleras.com

The trifluoromethyl group, due to its electron-withdrawing nature, can enhance the intramolecular charge transfer within a molecule, which is a key factor for high NLO response. ymerdigital.com Theoretical investigations on pyrimidine (B1678525) derivatives have also shown that the crystalline environment can significantly enhance NLO properties, with the dipole moment and hyperpolarizability increasing compared to the isolated molecule. nih.gov Although a specific theoretical assessment for this compound is not available, the data from analogous trifluoromethyl-substituted pyridines and other heterocyclic systems strongly suggest that it could exhibit interesting NLO properties. nih.govjournaleras.com

Table 3: Calculated NLO Properties of 5-(Trifluoromethyl)pyridine-2-thiol journaleras.com

| Method | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (x 10⁻²⁴ esu) | First Hyperpolarizability (β) (x 10⁻³² esu) |

| B3LYP/6-311+G(d,p) | Not Specified | 14.611 | 318.780 |

| HSEH1PBE/6-311+G(d,p) | Not Specified | 14.341 | 308.932 |

This interactive table summarizes the calculated dipole moment, polarizability, and first hyperpolarizability of a related compound, 5-(trifluoromethyl)pyridine-2-thiol, using two different DFT functionals, showcasing its significant predicted NLO activity. journaleras.com

Medicinal Chemistry Research

In the realm of medicinal chemistry, the structural attributes of this compound are leveraged to create new therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. innospk.com

This compound serves as a fundamental building block in the synthesis of a variety of bioactive molecules. sigmaaldrich.comossila.com The presence of both a hydroxyl and a trifluoromethyl group on the pyridine ring allows for diverse chemical modifications, making it a versatile precursor for creating libraries of compounds for drug discovery. innospk.comresearchgate.net The trifluoromethyl group, in particular, is a common feature in many successful drugs and agrochemicals. researchgate.netnih.govresearchgate.net Its incorporation can lead to improved metabolic stability and bioavailability of the final compound. researchgate.netresearchgate.net The synthesis of trifluoromethyl-substituted morpholines, which are valuable building blocks in drug discovery, can be achieved from precursors like 2-(trifluoromethyl)oxirane. enamine.netresearchgate.net The demand for trifluoromethylpyridine intermediates, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), highlights the importance of these scaffolds in the production of crop protection products. nih.govresearchgate.net

Table 1: Applications of this compound as a Building Block

| Application Area | Resulting Compound Class | Desired Properties |

|---|---|---|

| Medicinal Chemistry | Bioactive heterocycles | Enhanced biological activity, metabolic stability |

| Agrochemicals | Pesticides, Herbicides | Increased efficacy, environmental persistence |

This table summarizes the diverse applications of this compound as a versatile building block in various scientific fields.

The trifluoromethyl (-CF3) group plays a crucial role in modulating the biological activity of molecules. mdpi.com Its strong electron-withdrawing nature and steric bulk can significantly influence how a drug candidate interacts with its biological target. mdpi.comacs.org

Table 2: Effect of Trifluoromethyl Group on Physicochemical Properties

| Property | Influence of Trifluoromethyl Group | Consequence for Drug Design |

|---|---|---|

| Lipophilicity | Generally increases | Enhanced membrane permeability and absorption innospk.commdpi.com |

| Metabolic Stability | Often increases | Longer half-life and duration of action researchgate.netresearchgate.net |

This interactive table details the significant impact of the trifluoromethyl group on key physicochemical properties relevant to drug design.

The electronic properties of the trifluoromethyl group can alter the pKa of nearby functional groups, influencing a molecule's interaction with enzymes and receptors. nih.gov This modulation of biochemical pathways is a key strategy in drug design. mdpi.com For example, the incorporation of a trifluoromethyl group can lead to potent enzyme inhibitors. researchgate.net In some instances, trifluoromethylated compounds have shown selective and potent inhibition of specific enzyme isoforms, such as carbonic anhydrases IX and XII, which are associated with tumors. mdpi.com The ability of fluorine-containing compounds to act as "lethal syntheses," where they are metabolically converted into potent enzyme inhibitors, is a well-established concept in medicinal chemistry. researchgate.net

The unique properties conferred by the this compound scaffold have been exploited in the development of new therapeutic agents, particularly in the field of anti-infectives.

A significant area of research has focused on the development of derivatives of 2-(trifluoromethyl)pyridines as inverse agonists targeting the PqsR receptor in Pseudomonas aeruginosa. researchgate.net This gram-negative bacterium is a major cause of hospital-acquired infections and exhibits significant antibiotic resistance. researchgate.netnih.govnih.gov PqsR is a transcriptional regulator that plays a central role in the quorum-sensing (QS) system of P. aeruginosa, controlling its virulence. nih.govuni-saarland.de By acting as inverse agonists, these compounds can disrupt the QS machinery, thereby attenuating the pathogen's virulence without directly killing the bacteria, which may reduce the selective pressure for resistance development. researchgate.net Research in this area has led to the optimization of hit compounds to produce lead structures with nanomolar potency and favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netuni-saarland.deresearchgate.net These quorum sensing inhibitors have been shown to impair the production of virulence factors like pyocyanin (B1662382) and can enhance the efficacy of conventional antibiotics, such as tobramycin, in eradicating P. aeruginosa biofilms. nih.govuni-saarland.deresearchgate.net Some pyridine derivatives have also shown broader antimicrobial activity against other bacterial and fungal strains. nih.govnih.gov

Development of Novel Therapeutic Agents

Cancer Research

The pyridine ring is a common scaffold in the design of new drugs, and its derivatives are highly sought after in the pharmaceutical industry. enpress-publisher.comresearchgate.net The fusion of a pyridine nucleus is a key strategy in the discovery of novel therapeutic agents. enpress-publisher.comresearchgate.net

RAF Inhibitors: Aberrant activation of RAF signaling is common in many human cancers. nih.gov While BRAF is the most frequently mutated member of the RAF family, other members play crucial roles in signal transduction from mutant RAS. nih.gov The development of RAF kinase inhibitors has underscored the importance of genotype-driven cancer treatment. nih.gov Research in this area has led to the development of novel RAF inhibitors, such as BGB-3245, which targets all classes of BRAF mutations. youtube.com

Checkpoint Kinase Inhibitors: Checkpoint kinase 1 (CHK1) is a critical component of the DNA damage response pathway, making it an attractive target for cancer therapy. nih.govnih.govtocris.com The loss of CHK1 can significantly impact the viability of tumor cells, offering a strategy to enhance the effectiveness and reduce the toxicity of chemotherapy. nih.gov This has led to the development of numerous CHK1 inhibitors, with several entering clinical trials. nih.govacs.org The development of selective oral CHK1 inhibitors remains an important area of research. acs.org Pyrido[3,2-d]pyrimidin-6(5H)-one derivatives have been identified as potent CHK1 inhibitors with significant antitumor efficacy. nih.gov

Metabolic Disorder Research

Neuropeptide-Y Receptor Antagonists: The Neuropeptide Y (NPY) system is involved in regulating energy metabolism. nih.gov Research into NPY receptor antagonists has shown potential for treating metabolic-dysfunction-associated steatotic liver disease (MASLD), a common condition related to obesity. nih.gov Studies on diet-induced obese rats have shown that NPY-2 receptor (Y2R) antagonists may prevent liver steatosis by reducing de novo lipogenesis, even without significant weight loss. nih.gov This makes Y2R antagonists a promising class of drugs for the treatment of early-stage MASLD. nih.gov

Peptide Derivatives with Trifluoromethylated Pyridine Scaffolds

The incorporation of trifluoromethylpyridine moieties into peptide structures is an area of active investigation. researchgate.net The trifluoromethyl group can significantly alter the biological activity profile of the resulting peptide derivatives. researchgate.net The pyridine scaffold itself is a versatile platform for creating new therapeutic agents. enpress-publisher.comresearchgate.netrsc.org

Ligand Design for Catalytic Reactions in Drug Discovery

Trifluoromethyl-substituted pyridin-2-ols, such as 5-(Trifluoromethyl)-2-pyridone, are extensively used as ligands in catalytic reactions, particularly in palladium-catalyzed carbon-hydrogen bond activations. ossila.com These reactions are crucial for the synthesis of complex molecules in drug discovery. The ligand plays a key role by facilitating the reaction through hydrogen bonding, forming a critical intermediate. ossila.com The trifluoromethyl group enhances the lipophilicity of the ligand, which can improve the cell membrane permeability of the final drug products. ossila.com The development of dual-ligand systems, combining a 2-pyridone with a phosphine (B1218219) ligand, has shown to improve the functional group tolerance in C-H arylation reactions of pharmaceutically relevant N-heterocycles. nih.gov

Agrochemical Research

Trifluoromethylpyridine derivatives are of paramount importance in the crop protection industry. nih.gov Over the past few decades, a significant number of pesticides containing a trifluoromethyl group have been launched, with many of them being fluorinated. nih.govsemanticscholar.org

Intermediates in Crop Protection Product Synthesis

Trifluoromethylpyridines serve as crucial intermediates in the synthesis of a variety of crop protection products. nih.govsemanticscholar.org For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a high-demand intermediate used in the production of several agrochemicals. nih.gov The synthesis of these intermediates often involves processes like chlorine/fluorine exchange or cyclocondensation reactions. nih.gov The compound 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile is a key intermediate in the synthesis of the fungicide fluopyram. google.com

Development of Insecticides, Herbicides, and Fungicides

The trifluoromethylpyridine moiety is a key structural feature in a wide array of modern pesticides. nih.govbohrium.com

Insecticides: The benzoylurea-type insecticide, chlorfluazuron (B1668723), which contains a trifluoromethylpyridine structure, is known for its excellent activity against certain insect larvae by inhibiting chitin (B13524) biosynthesis. nih.gov Pyridine azomethine insecticides, like pymetrozine, are selective against specific pests such as aphids and whiteflies. google.com Pyrethroid insecticides, some of which are photostable, have also been developed for agricultural use. nih.gov

Herbicides: Trifluoromethylpyridine derivatives are utilized in the development of herbicides that act through various mechanisms. google.com For example, some derivatives function as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, which disrupt chlorophyll (B73375) synthesis in weeds. nih.gov Flazasulfuron, a sulfonylurea herbicide, contains a trifluoromethyl moiety on the pyridine ring. nih.govsemanticscholar.org Dithiopyr (B166099) and thiazopyr (B54509) are herbicides that inhibit root growth by blocking cell division. nih.gov

Fungicides: The development of novel fungicides is crucial for managing crop diseases. researchgate.netmdpi.com Pyraziflumid, a succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, features a 3-(trifluoromethyl)pyrazine-2-carboxamide (B13121771) structure and is effective against a broad range of plant diseases. researchgate.net The fungicide fluopyram, a benzamide (B126) containing a pyridine structure, is widely used to control fungal pathogens on fruits and vegetables. google.com

Research Applications in Medicinal and Agrochemical Sciences

Agrochemical Research

The presence of a trifluoromethyl group in pyridine-based compounds has been a significant area of focus in agrochemical research, leading to the development of a variety of commercially successful products. acs.org The unique physicochemical properties conferred by the trifluoromethyl moiety, such as its strong electron-withdrawing nature, can enhance the biological activity and metabolic stability of these compounds. nih.govchigroup.site

Investigations into trifluoromethyl pyridine (B92270) analogues have revealed a broad spectrum of agronomic applications, particularly as herbicides and insecticides. The substitution pattern of the trifluoromethyl group on the pyridine ring, along with other structural modifications, plays a crucial role in determining the specific activity and target pests or weeds. chigroup.siteresearchgate.net

Herbicidal Properties:

A number of trifluoromethylpyridine derivatives have demonstrated significant herbicidal activity. For instance, derivatives of 2-phenylpyridine (B120327) have been shown to exhibit potent inhibitory effects on the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, a key target in herbicide development. nih.gov In one study, α-trifluoroanisole derivatives containing a 3-chloro-5-trifluoromethylpyridine moiety were synthesized and evaluated. nih.gov Compound 7a from this series displayed over 80% inhibition of several broadleaf and grass weeds at an application rate of 37.5 g a.i./hm², outperforming the commercial herbicide fomesafen (B1673529) in some cases. nih.gov

Similarly, a series of α-trifluorothioanisole derivatives with phenylpyridine components showed promising herbicidal effects against broadleaf weeds. mdpi.com At a rate of 150 g a.i./hm², several of these compounds exhibited greater than 80% inhibitory activity. mdpi.com Structure-activity relationship (SAR) analyses have indicated that the specific placement of substituents on the phenyl and pyridine rings is critical for maximizing herbicidal efficacy. chigroup.site For example, in a series of sulfonamide derivatives, compounds with an N-methyl group showed greater herbicidal activity than those with a free NH group. chigroup.site

Insecticidal Properties:

Trifluoromethyl pyridine analogues are also prominent in insecticide development. semanticscholar.org A series of novel derivatives containing a 1,3,4-oxadiazole (B1194373) moiety were synthesized and tested against various insect pests. rsc.orgnih.gov Many of these compounds achieved 100% insecticidal activity against Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth) at a concentration of 500 mg/L. rsc.orgnih.gov Notably, compounds E18 and E27 showed LC₅₀ values against M. separata of 38.5 and 30.8 mg/L, respectively, which were comparable to the commercial insecticide avermectin. rsc.org The introduction of electron-withdrawing groups on the benzene (B151609) ring of these molecules was found to enhance their insecticidal activity. rsc.org

The following table summarizes the agronomic properties of selected trifluoromethyl pyridine analogues from various research studies.

| Compound/Derivative Class | Agronomic Property | Target Species | Key Findings |

| α-Trifluoroanisole Derivatives (e.g., 7a ) | Herbicide | Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridis | >80% inhibition at 37.5 g a.i./hm²; outperformed fomesafen in some tests. nih.gov |

| α-Trifluorothioanisole Derivatives (e.g., 5a , 5f ) | Herbicide | Broadleaf weeds (Abutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata) | Compound 5a showed >85% activity at 37.5 g a.i./hm², superior to fomesafen. mdpi.com |

| 1,3,4-Oxadiazole Derivatives (e.g., E18 , E27 ) | Insecticide | Mythimna separata, Plutella xylostella | Many compounds showed 100% activity at 500 mg/L. LC₅₀ values comparable to avermectin. rsc.orgnih.gov |

| Sulfonamide Derivatives (e.g., 11b ) | Herbicide | Abutilon theophrasti, Zinnia elegans | Significant activity at 7.5 g/ha; N-methyl group enhanced activity. chigroup.site |

Understanding the mechanism of action (MoA) is critical for the effective and sustainable use of agrochemicals. Studies on derivatives of trifluoromethyl pyridine have identified several distinct molecular targets.

Herbicide Mechanisms of Action:

Acetyl-CoA Carboxylase (ACCase) Inhibition : Fluazifop-butyl (B166162), a pioneering herbicide containing a trifluoromethylpyridine substructure, functions by inhibiting the ACCase enzyme. nih.govontosight.aiherts.ac.ukiskweb.co.jpjst.go.jp This enzyme is vital for the biosynthesis of fatty acids, which are essential for building cell membranes. ontosight.aichemicalwarehouse.com Its inhibition leads to a cessation of growth and eventual death of susceptible grass weeds. iskweb.co.jpchemicalwarehouse.comncsu.edu The trifluoromethylpyridine moiety in fluazifop-butyl was shown to improve translocation and herbicidal activity compared to its benzene analogue. nih.govjst.go.jp

Acetolactate Synthase (ALS) Inhibition : Pyroxsulam (B39247) is an ALS-inhibiting herbicide that features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. jst.go.jpagrobaseapp.comepa.govapvma.gov.au ALS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). agrobaseapp.comapvma.gov.au By inhibiting this enzyme, pyroxsulam halts cell division and plant growth. apvma.gov.au The pyridine-based structure of pyroxsulam provides selectivity for use in wheat, as analogous phenyl compounds caused significant crop injury. jst.go.jp

Protoporphyrinogen Oxidase (PPO) Inhibition : As mentioned previously, some phenylpyridine derivatives function as PPO inhibitors. nih.gov Docking studies have shown that the presence of a 3-chloro-5-trifluoromethylpyridine group contributes to stable interactions with the PPO enzyme. nih.gov

Insecticide Mechanisms of Action:

Chitin (B13524) Biosynthesis Inhibition : Chlorfluazuron (B1668723) is an insect growth regulator (IGR) that acts by inhibiting chitin synthesis. nih.govjst.go.jpmedchemexpress.comrayfull.comirac-online.orgiskbc.com Chitin is a fundamental component of the insect exoskeleton. By disrupting its formation, chlorfluazuron causes abnormal molting and prevents the insect from completing its life cycle. medchemexpress.comrayfull.comncats.io

Chordotonal Organ Modulation : Flonicamid represents a unique MoA, acting as a chordotonal organ modulator (IRAC Group 29). jst.go.jpresearchgate.netepa.govchemicalbook.comwikipedia.org It rapidly inhibits the feeding behavior of sucking insects like aphids by preventing their stylets from penetrating plant tissues, leading to starvation. researchgate.netpeptechbio.com

Uncoupling of Oxidative Phosphorylation : The fungicide fluazinam, which also contains a trifluoromethylpyridine structure, works by uncoupling oxidative phosphorylation in the mitochondria of fungi. nih.govresearchoutreach.org This action disrupts the production of ATP, the cell's primary energy currency.

The diverse mechanisms of action found in trifluoromethyl pyridine derivatives underscore the versatility of this chemical scaffold in developing targeted and effective agrochemical solutions.

Future Research Directions and Emerging Paradigms

Expansion of Synthetic Methodologies for Diverse Trifluoromethylated Pyridinols

Future synthetic research will likely focus on developing more versatile and efficient methods to create a wide array of trifluoromethylated pyridinols with diverse substitution patterns. While general methods for synthesizing trifluoromethylpyridines exist, such as direct C-H trifluoromethylation and the use of trifluoromethyl-containing building blocks, the expansion to varied pyridinol scaffolds requires new strategies. nih.govresearchgate.net

Key areas for expansion include:

Multi-component Reactions: The development of novel multi-component reactions, such as the Kröhnke reaction, offers a pathway to construct complex trifluoromethylated pyridines from simple precursors in a single step. researchgate.net Future work could adapt these reactions to incorporate the hydroxyl group, providing rapid access to a library of diverse pyridinols.

Catalytic Cycloadditions: Advanced catalytic systems, including ruthenium-catalyzed cycloisomerization and aza-Wittig/Diels-Alder sequences, can be explored to build the pyridin-3-ol ring system with high regioselectivity. nih.govorganic-chemistry.org These methods are powerful for creating polysubstituted pyridines and could be tailored for pyridinol synthesis.

Late-Stage Functionalization: A significant challenge is the introduction of functional groups to the trifluoromethylated pyridinol core. Research into late-stage C-H functionalization specific to this scaffold would enable the rapid diversification of lead compounds, allowing for fine-tuning of their properties. A highly efficient and regioselective direct C-H trifluoromethylation of pyridine (B92270) using an N-methylpyridine quaternary ammonium (B1175870) activation strategy has already been developed, and similar approaches could be adapted for other functionalizations. researchgate.netacs.org

| Synthetic Strategy | Description | Potential for Diversification |

| Direct C-H Trifluoromethylation | Introduction of a CF3 group directly onto a pyridine or pyridinol ring. researchgate.netacs.org | High; allows for late-stage modification of existing heterocyclic systems. |

| Cyclocondensation Reactions | Building the pyridine ring from acyclic trifluoromethyl-containing precursors. nih.gov | High; the choice of building blocks dictates the final substitution pattern. |

| Multi-component Reactions | Combining three or more reactants in a single step to form the target molecule. researchgate.net | Very High; enables rapid generation of complex and diverse molecular libraries. |

| Catalytic Cycloadditions | Using transition metal catalysts to facilitate the formation of the pyridine ring via cycloaddition reactions. nih.gov | High; offers control over regioselectivity and access to complex substitution. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization of 2-(trifluoromethyl)pyridin-3-ol derivatives. By predicting molecular properties and biological activities, in silico methods can guide synthetic efforts, reducing the time and cost of research and development.

Future computational approaches will likely involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the structural, electronic, and thermochemical properties of trifluoromethyl-pyridinol derivatives. researchgate.net This understanding can rationalize substituent effects and guide the design of molecules with desired electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the structural features of molecules with their biological activity. rsc.orgmdpi.com These models are invaluable for identifying which modifications are likely to enhance potency. For instance, QSAR models for trifluoromethyl pyridine derivatives have revealed that electron-withdrawing groups at specific positions can enhance insecticidal activity. rsc.org

Pharmacokinetic and Toxicity Prediction: Advanced computational tools can now predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Integrating these predictions early in the design phase can help select candidates with better drug-like properties, such as improved brain-tumor penetration and lower cardiotoxicity, as has been demonstrated for other pyridine variants. nih.gov

| Computational Method | Application in Predictive Design | Key Insights |

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. researchgate.net | Understanding substituent effects on stability and bonding. |

| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity based on 3D molecular fields. rsc.orgmdpi.com | Identifying key structural features for enhanced potency. |

| ADMET Prediction | In silico evaluation of drug-like properties. nih.gov | Early-stage filtering of candidates with poor pharmacokinetics or toxicity profiles. |

| Molecular Docking | Simulating the binding of a molecule to a biological target. | Predicting binding affinity and mode of action. |

Development of Novel Biological Applications

The trifluoromethyl-pyridine scaffold is a well-established pharmacophore found in numerous approved drugs and agrochemicals. nih.govmdpi.com This history provides a strong foundation for exploring novel biological applications for this compound and its derivatives. The trifluoromethyl group is known to enhance properties like metabolic stability, lipophilicity, and binding affinity, making it a valuable addition in drug design. mdpi.com

Emerging areas for biological applications include:

Oncology: Several anticancer drugs, such as Sorafenib and Enasidenib, feature the trifluoromethyl-pyridine moiety. mdpi.com Research into novel furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives containing a trifluoromethyl group has shown promising anticancer activity. nih.gov Derivatives of this compound could be investigated as inhibitors of key cancer targets like FMS-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myeloid leukemia. nih.gov

Infectious Diseases: The trifluoromethyl-pyridine structure is present in the anti-HIV drug Tipranavir. mdpi.comresearchoutreach.org New derivatives could be designed and screened for activity against a range of pathogens, including bacteria, fungi, and viruses.

Agrochemicals: Trifluoromethylpyridines are widely used as insecticides, fungicides, and herbicides. researchoutreach.org Novel this compound derivatives could be developed as next-generation crop protection agents with improved efficacy or novel modes of action. For example, derivatives containing an 1,3,4-oxadiazole (B1194373) moiety have shown potent insecticidal activity. rsc.org

| Compound Class | Therapeutic/Application Area | Example(s) |

| Kinase Inhibitors | Oncology | Sorafenib, Enasidenib mdpi.com |

| Antivirals | Infectious Disease (HIV) | Tipranavir mdpi.comresearchoutreach.org |

| Fungicides | Agrochemicals | Fluazinam researchoutreach.org |

| Insecticides | Agrochemicals | Chlorfluazuron (B1668723), Flonicamid researchoutreach.org |

Green Chemistry Approaches in Synthesis and Derivatization

A paradigm shift towards sustainable chemistry is influencing the development of synthetic routes for all chemical compounds, including this compound. Future research will prioritize methods that are safer, more efficient, and have a lower environmental impact.

Key green chemistry strategies include:

Electrochemical Synthesis: The use of electrochemistry offers a transition metal- and oxidant-free method for reactions like trifluoromethylation. An electrolyte-free electrochemical C-H trifluoromethylation of 2-pyridones has been reported, which can be performed under ambient conditions and shows accelerated rates and improved yields in microfluidic systems. rsc.org

Transition-Metal-Free Reactions: Developing synthetic methods that avoid heavy or toxic metal catalysts is a core principle of green chemistry. A novel transition-metal-free method for N-difluoromethylation of pyridines has been developed, suggesting that similar approaches for C-trifluoromethylation of pyridinols are feasible. nih.gov

Benign Solvents and Reagents: Research is ongoing to replace hazardous solvents and reagents with more environmentally friendly alternatives. This includes using water as a reaction medium where possible and employing safer trifluoromethylating agents like the readily available Langlois reagent. researchgate.netrsc.org

Catalyst-Free Conditions: Where possible, developing reactions that proceed efficiently without any catalyst represents an ideal green chemistry scenario. Catalyst-free synthesis of trifluoromethyl pyridines has been reported and could be adapted for pyridinol targets. researchgate.net

| Green Chemistry Approach | Description | Advantages |

| Electrosynthesis | Using electricity to drive chemical reactions. rsc.org | Avoids chemical oxidants/reductants, mild conditions, high selectivity. |

| Metal-Free Catalysis | Utilizing organocatalysts or no catalyst instead of transition metals. nih.gov | Reduces toxic metal waste, lower cost. |

| Aqueous Synthesis | Using water as the reaction solvent. researchgate.net | Environmentally benign, safe, inexpensive. |

| Flow Chemistry | Performing reactions in continuous flow reactors. rsc.org | Improved safety, better heat and mass transfer, easier scale-up. |

常见问题

Q. What are the optimal synthetic routes for preparing 2-(trifluoromethyl)pyridin-3-ol, and how can reaction conditions be fine-tuned to improve yield?

Methodological Answer: The synthesis of this compound typically involves fluorination and trifluoromethylation of pyridine precursors. A common approach is nucleophilic substitution using fluorinating agents like potassium fluoride (KF) in polar solvents such as DMSO, followed by oxidation or functionalization steps to introduce the hydroxyl group . For example, substituting chlorine or iodine atoms on the pyridine ring with fluorine under controlled temperature (80–120°C) can enhance regioselectivity. Yield optimization may require adjusting stoichiometry, reaction time (12–24 hours), or catalyst selection (e.g., copper iodide for Ullman-type couplings). Post-synthetic purification via column chromatography or recrystallization in ethanol/water mixtures is critical to isolate high-purity products .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : and NMR are essential for confirming the substitution pattern and fluorine environment. For instance, the trifluoromethyl group typically shows a singlet at ~−60 ppm in NMR .

- LCMS/HPLC : High-resolution mass spectrometry (HRMS) coupled with reverse-phase HPLC (e.g., using C18 columns) verifies molecular weight and purity. Retention times under specific gradients (e.g., acetonitrile/water with 0.1% formic acid) help identify byproducts .

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves regiochemical ambiguities, especially when substituents like hydroxyl and trifluoromethyl groups create steric clashes .

Q. How do fluorination reaction conditions influence the stability of this compound intermediates?

Methodological Answer: Fluorination reactions involving pyridine derivatives are sensitive to moisture and temperature. For example, using anhydrous KF in DMSO at 100°C minimizes hydrolysis of intermediates. However, prolonged heating (>24 hours) can degrade the hydroxyl group, leading to dehydrated byproducts. Stabilizing agents like crown ethers (e.g., 18-crown-6) improve fluoride ion solubility and reduce side reactions. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) at 2-hour intervals ensures timely termination .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions of this compound be addressed?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors. The trifluoromethyl group at the 2-position deactivates the pyridine ring, directing nucleophiles to the 4- or 6-positions. To enhance 4-substitution, use bulky directing groups (e.g., tert-butoxycarbonyl) or transition-metal catalysts (e.g., Pd(OAc)) to modulate electronic effects. Computational tools like DFT can predict charge distribution and guide reagent selection. For example, meta-directing effects of the hydroxyl group can be counteracted by pre-functionalizing the 3-position with electron-withdrawing groups .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from variations in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use consistent cell lines (e.g., RAW264.7 for inflammation) and control for solvent effects (DMSO concentration ≤0.1%).

- Purity Validation : Employ orthogonal analytical methods (e.g., HPLC-NMR) to confirm compound integrity.

- Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out false positives from metabolite interference .

Q. What computational strategies are effective for modeling the reactivity of this compound in drug design?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using AMBER or GROMACS to assess binding affinity and conformational flexibility.

- Docking Studies : AutoDock Vina or Glide can screen derivatives against protein databases (e.g., PDB: 4XC3 for fluorinated inhibitors) to prioritize synthesis .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation. UV-Vis monitoring (λ = 270 nm) detects quinone-like byproducts from hydroxyl oxidation.

- Moisture Control : Lyophilization or storage with desiccants (e.g., silica gel) prevents hydrolysis of the trifluoromethyl group to carboxylic acids.

- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C, forming trifluoroacetic acid and pyridine fragments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。